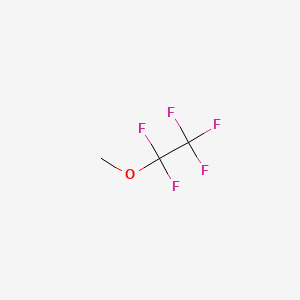

Pentafluoroethyl methyl ether

Descripción

Historical Context of Fluorinated Ethers in Chemical Sciences

The journey of organofluorine chemistry began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govalfa-chemistry.com The extreme reactivity of fluorine initially hindered the development of fluorinated compounds. nih.govalfa-chemistry.com However, by the 1930s, advancements in chemical synthesis paved the way for the creation of stable fluoropolymers and other organofluorine molecules. alfa-chemistry.com

Fluorinated ethers, a specific class of organofluorine compounds, gained prominence as researchers sought alternatives to problematic substances and aimed to harness the unique properties imparted by fluorine atoms. Early research into fluorinated ethers was driven by the need for more desirable anesthetics, as ethers were found to be less likely to cause cardiac arrhythmias compared to alkanes. psu.edu This led to the development of notable anesthetic agents like methoxyflurane (B143068) and enflurane (B1671288) in the 1960s and 1970s. psu.edu The synthesis of fluorinated ethers has historically involved various methods, including the use of reagents like bromine trifluoride, which allows for specific and high-yield fluorination under gentle conditions. psu.edu The development of N-F fluorinating agents has also significantly contributed to the advancement of organofluorine chemistry. beilstein-journals.org The earliest report of hydrofluoroethers (HFEs) appeared in a British patent application in the 1930s. rsc.org

Significance of Pentafluoroethyl Methyl Ether in Contemporary Research

This compound is a subject of contemporary research due to its distinct physicochemical properties, which make it a candidate for various specialized applications. Its properties are a direct result of its highly fluorinated structure. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the exceptional chemical inertness and thermal stability of perfluoroalkyl ethers.

Research into this compound and similar hydrofluoroethers is driven by their potential use as refrigerants, solvents, and polymer precursors. acs.org Specifically, studies have investigated its thermodynamic properties, such as saturation densities in the critical region, to assess its suitability for these applications. acs.org The compound's low ozone depletion potential and other environmental characteristics are also key drivers of research, positioning it as a potential replacement for less environmentally friendly substances.

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial inquiry into this compound is focused and goal-oriented, primarily centered on a few key areas:

Synthesis and Characterization: A primary objective is the development of efficient and safe synthesis methods. One patented method involves the reaction of acyl fluoride (B91410) with a metal fluoride to produce a perfluorinated alkoxide, which is then reacted with an alkylating agent. google.com Researchers are also focused on thoroughly characterizing its physical and chemical properties.

Thermodynamic Properties: A significant area of research involves the precise measurement of its thermodynamic properties, including vapor pressure and liquid-phase densities. acs.orgacs.org This data is crucial for designing and optimizing systems where it might be used as a refrigerant or heat transfer fluid.

Environmental Impact and Behavior: Understanding the environmental fate of this compound is a critical research objective. Studies investigate its biodegradability and potential for bioaccumulation. synquestlabs.com

Applications as a Solvent and in Formulations: Researchers are exploring its use as a specialized solvent, particularly in applications where its unique properties, such as low surface tension and high stability, are advantageous.

Interactive Data Tables

Below are tables summarizing key data points for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C3H3F5O |

| Molecular Weight | 150.05 g/mol nih.gov |

| Boiling Point | 6 °C (@ 738 mm Hg) synquestlabs.com |

| Melting Point | -115.1 to -114.4 °C synquestlabs.com |

| IUPAC Name | 1,1,1,2,2-pentafluoro-2-methoxyethane nih.govaksci.com |

| CAS Number | 22410-44-2 synquestlabs.comapolloscientific.co.uk |

Table 2: Research Findings on this compound

| Research Area | Key Finding | Reference |

| Synthesis | Can be synthesized by reacting trifluoroacetyl fluoride with RbF and dimethyl carbonate. google.com | google.com |

| Thermodynamic Properties | Saturated-vapor and saturated-liquid densities have been measured in the critical region. acs.org | acs.org |

| Environmental Profile | Considered not readily biodegradable and may have long-term adverse effects in the environment. synquestlabs.com | synquestlabs.com |

| Purity | Commercially available with purities of 95% and 98%. apolloscientific.co.ukaksci.com | apolloscientific.co.ukaksci.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,2-pentafluoro-2-methoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDWNCOAODIANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5OCH3, C3H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871517 | |

| Record name | Pentafluoromethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22410-44-2 | |

| Record name | Pentafluoromethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoromethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2-pentafluoro-2-methoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pentafluoroethyl Methyl Ether and Analogues

Development of Novel Synthetic Routes to Pentafluoroethyl Methyl Ether

Silver-Mediated Oxidative Pentafluoroethylation Strategies

A significant advancement in the synthesis of pentafluoroethyl ethers is the silver-triflate (AgOTf)-mediated oxidative pentafluoroethylation of alcohols and phenols. acs.orgnih.gov This method utilizes (pentafluoroethyl)trimethylsilane (B31909) (TMSCF2CF3) as the nucleophilic pentafluoroethyl source and Selectfluor as the oxidant. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates broad applicability to a variety of alcohol and phenol (B47542) substrates, affording the corresponding pentafluoroethyl ethers in moderate to excellent yields. acs.orgnih.gov This protocol is notable for its use of readily available starting materials and easily handled reagents. acs.orgnih.gov

The scope of this silver-mediated strategy extends beyond pentafluoroethylation. It has been successfully adapted for the oxidative heptafluoropropylation and ethoxycarbonyldifluoromethylation of alcohols and phenols, highlighting its versatility in synthesizing a range of fluoroalkyl ethers. nih.gov The development of such methods is crucial as the introduction of fluorinated groups can significantly alter the chemical and physical properties of organic molecules. fluorine1.ru

| Substrate | Reagent System | Product | Yield |

| Alcohols/Phenols | TMSCF2CF3, Selectfluor, AgOTf | Pentafluoroethyl Ethers | Moderate to Excellent |

| Alcohols/Phenols | Fluoroalkylsilane, Selectfluor, AgOTf | Fluoroalkyl Ethers | - |

This table summarizes the silver-mediated oxidative fluoroalkylation of alcohols and phenols.

Williamson Ether Synthesis Modifications for Fluorinated Systems

The Williamson ether synthesis, a classic method for preparing ethers, involves the reaction of an alkoxide with an alkyl halide through an SN2 mechanism. libretexts.orgmasterorganicchemistry.comwikipedia.org For the synthesis of fluorinated ethers like this compound, this reaction can be adapted by using a fluorinated alcohol or a fluorinated alkylating agent. fluorine1.ru The reaction's success is contingent on the principles of SN2 reactions, where primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com

In the context of fluorinated systems, the synthesis can proceed by reacting a metal salt of a fluorinated alcohol with an alkyl halide, or conversely, an alkoxide with a fluoroalkyl halide. fluorine1.ru For instance, the reaction of sodium 2,2,2-trifluoroethoxide with an appropriate alkyl halide can yield a trifluoroethyl ether. fluorine1.ru The choice of reactants is crucial; for unsymmetrical ethers, the less sterically hindered halide and the more sterically hindered alkoxide are generally preferred. libretexts.org

A variation of the Williamson synthesis employs silver oxide (Ag2O) as a mild base, allowing the direct reaction of a free alcohol with an alkyl halide without the need to pre-form the alkoxide. libretexts.org This modification has proven effective in the synthesis of various ethers. libretexts.org

Addition Reactions of Alcohols to Fluoroalkenes and Fluoroalkynes

The addition of alcohols to fluoroalkenes and fluoroalkynes presents another viable route to fluorinated ethers. fluorine1.ru For example, the addition of methanol (B129727) to tetrafluoroethylene (B6358150) can, in principle, yield this compound. The reactivity of the fluoroalkene is a key factor in this type of reaction.

The addition of alcohols to perfluorinated alkoxyalkenes is also a known method. scribd.com These reactions are often carried out in the presence of a base, such as metal hydroxides in aprotic solvents. scribd.com The specific conditions, including the choice of solvent and base, are critical for achieving good yields and selectivity.

Application of Bromine Trifluoride in Ether Synthesis

Bromine trifluoride (BrF3) has been utilized as a potent fluorinating agent in the synthesis of fluorinated ethyl methyl ethers, providing a method to produce these compounds in high purity and good yield. researchgate.netpsu.edu This reagent is particularly effective for the substitution of hydrogen or other halogens with fluorine in aliphatic compounds. psu.edu Its high regiospecificity is a significant advantage, minimizing the formation of unwanted byproducts. psu.edu

The reactions are typically conducted on a medium scale to produce sufficient quantities for further evaluation. researchgate.net For example, the reaction of CClF2OCF2CClF2 with bromine trifluoride has been reported to yield the corresponding fluorinated ether in 92% yield and with a purity greater than 99.5%. psu.edu Similarly, reacting CHF2OCCl2CF3 with bromine trifluoride resulted in an 81% yield of the desired product. psu.edu Although highly reactive and requiring careful handling, bromine trifluoride offers a direct and efficient pathway to certain fluorinated ethers. researchgate.netthieme-connect.com

| Starting Material | Product | Yield (%) | Purity (%) |

| CClF2OCF2CClF2 | Fluorinated Ether | 92 | >99.5 |

| CHF2OCCl2CF3 | Fluorinated Ether | 81 | >99.5 |

This table showcases the yields and purity of fluorinated ethers synthesized using Bromine Trifluoride.

Functional Group Transformations and Derivatization Approaches

The synthesis of this compound and its analogues can also be achieved through various functional group transformations and derivatization strategies. One common approach involves the conversion of a carboxylic acid to a pentafluoroethyl group. For instance, copper-mediated decarboxylative pentafluoroethylation of aromatic compounds can be achieved using sodium pentafluoropropionate. d-nb.info

Another strategy involves the modification of existing ethers. For example, the cleavage of an aryl methyl ether to a phenol, followed by a subsequent fluoroalkylation reaction, is a common sequence. nih.gov The O-dealkylation of a methyl ether can be accomplished using reagents like boron tribromide (BBr3). nih.gov The resulting phenol can then be converted to a fluoroalkyl ether using various modern fluorination methods. nih.gov

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. For the silver-mediated oxidative pentafluoroethylation, preliminary mechanistic experiments have been conducted. acs.org It is proposed that the reaction involves the generation of a highly reactive silver(II) or silver(III) species which facilitates the transfer of the pentafluoroethyl group from the silicon reagent to the alcohol or phenol. dovepress.commdpi.com The oxidant, Selectfluor, plays a key role in the generation of this high-valent silver intermediate. acs.orgnih.gov

In the case of reactions involving bromine trifluoride, the mechanism is believed to involve a direct fluorination process where bromine trifluoride acts as a source of electrophilic fluorine. thieme-connect.com The high reactivity of BrF3 stems from its ability to readily exchange its fluorine atoms. thieme-connect.com The reaction with organic substrates often proceeds via a radical or highly polar mechanism, leading to the substitution of hydrogens or halogens with fluorine. The specificity of the reagent helps in avoiding unwanted side reactions. psu.edu

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fluorinated ethers, including this compound, is a critical area of research aimed at minimizing environmental impact and improving process safety. tandfonline.comalfa-chemistry.com These principles focus on using less hazardous materials, increasing energy efficiency, and reducing waste. alfa-chemistry.com

A significant advancement in green synthesis is the use of water as a solvent or proton source. rsc.org Research has demonstrated the selective synthesis of fluorinated ethers through the addition reaction of alcohols to fluorinated olefins in water. researchgate.netrsc.orgcolab.ws This approach represents a particularly environmentally friendly process as it can be conducted as a completely organic solvent-free procedure, which simplifies the work-up and is amenable to scaling up. researchgate.netrsc.org

Another core green chemistry principle is the substitution of hazardous reagents with safer alternatives. alfa-chemistry.com In the context of this compound synthesis, this is exemplified by the use of low-toxicity alkylating agents like dimethyl carbonate instead of traditionally used, more hazardous alkyl halides. This substitution significantly reduces the environmental and handling risks associated with the synthesis. The reaction can be catalyzed by water, further enhancing its green profile. google.com

Electrochemical fluorination, known as the Simons process, is another method that aligns with green chemistry principles. tandfonline.com It provides an alternative to using highly hazardous and difficult-to-handle fluorine gas for producing perfluorinated compounds, including ethers. tandfonline.com While this method can be more cost-effective and safer, it may result in lower yields compared to direct fluorination with fluorine gas. tandfonline.com

Green Chemistry Approaches in Fluorinated Ether Synthesis

| Green Strategy | Green Chemistry Principle Adhered To | Description | Reference |

|---|---|---|---|

| Aqueous Addition Reactions | Safer Solvents & Auxiliaries | The addition of alcohols to fluorinated olefins is performed in water, eliminating the need for organic solvents and simplifying product separation. | researchgate.netrsc.orgcolab.ws |

| Use of Low-Toxicity Alkylating Agents | Designing Safer Chemicals | Utilizing dimethyl carbonate instead of hazardous alkyl halides for the alkylation step reduces toxicity and handling risks. | google.com |

| Electrochemical Fluorination (Simons Process) | Inherently Safer Chemistry for Accident Prevention | Avoids the direct use of highly toxic and reactive elemental fluorine gas by employing an electrochemical process. | tandfonline.com |

| Catalysis | Catalysis (vs. Stoichiometric Reagents) | Using water as a catalyst in the alkylation step with dimethyl carbonate improves efficiency without adding complex or hazardous catalysts. | google.com |

Thermodynamic and Transport Property Investigations of Pentafluoroethyl Methyl Ether

Experimental Determination of Thermodynamic Properties

The thermodynamic behavior of pentafluoroethyl methyl ether has been characterized through various experimental measurements, providing fundamental data for engineering applications.

Vapor-Liquid Equilibria Studies

Vapor-liquid equilibrium (VLE) data is crucial for modeling phase change processes. For pure components, this is primarily characterized by the vapor pressure as a function of temperature. Extensive measurements of the vapor pressure for this compound have been conducted. For instance, one study reported 110 vapor pressure data points in the temperature range from 310 K up to the critical temperature of 406.80 K. jst.go.jp Another set of measurements covered a temperature range of 310 K to 380 K and pressures from 703 kPa to 3458 kPa. researchgate.net These experimental data are often used to develop precise vapor pressure correlations, such as the Wagner-type equation, which can represent the data with high accuracy, often with an absolute average deviation of less than 0.1%. researchgate.net Such correlations are fundamental for predicting boiling points at various pressures. While detailed VLE data for binary mixtures involving HFE-245mc are specific to the mixture components, studies have modeled the phase behavior of HFE-245mc with hydrocarbons like isopentane. acs.org

Below is a table summarizing selected vapor pressure measurements for pure this compound.

| Temperature (K) | Vapor Pressure (kPa) | Reference |

|---|---|---|

| 310 | 703 | researchgate.net |

| 360 | ~2000 | researchgate.net |

| 380 | 3458 | researchgate.net |

| 406.8 | 3632 | jst.go.jpresearchgate.net |

PVT Property Measurements across Phases

The pressure-volume-temperature (PVT) relationship defines the equation of state for a substance and is fundamental to understanding its behavior across different phases. The PVT properties of this compound have been measured extensively for both liquid and gas phases.

Researchers have used various techniques for these measurements, including the constant volume method and systems employing a Burnett apparatus coupled with a vibrating-tube densimeter. jst.go.jpresearchgate.net One study obtained 281 liquid density and 125 gas-phase PVT data points over a wide temperature range of 240 K to 380 K and at pressures up to 7 MPa. researchgate.net Another comprehensive investigation using a constant volume method yielded 124 PVT data points along 12 different isochores (lines of constant density) at temperatures from 360 K to 440 K and pressures up to 8.4 MPa. jst.go.jpacs.org The uncertainty in these measurements is typically low, with reported values around ±10 mK for temperature, ±1.4 kPa for pressure, and ±0.2 kg·m⁻³ for density. researchgate.net

The following table presents the range of experimental PVT studies conducted on this compound.

| Phase | Temperature Range (K) | Pressure Range (MPa) | Number of Data Points | Experimental Method | Reference |

|---|---|---|---|---|---|

| Liquid & Gas | 240 - 380 | Up to 7 | 281 (liquid), 125 (gas) | Burnett apparatus & vibrating-tube densimeter | researchgate.net |

| Gas & Liquid | 360 - 440 | Up to 8.4 | 124 | Constant volume method | jst.go.jpacs.org |

| Gas | 310 - 370 | 2 - 5 | 26 | Not specified | researchgate.net |

Critical Parameter Determination Methodologies

The critical point represents the terminus of the vapor-liquid equilibrium curve, and its parameters—critical temperature (Tc), critical pressure (Pc), and critical density (ρc)—are essential constants for a substance. These parameters for this compound have been determined experimentally using several methodologies.

A common and precise method involves the direct visual observation of the meniscus disappearance in an optical cell. acs.org In this technique, a sample of the fluid is heated in a sealed, transparent cell. The critical temperature is identified as the temperature at which the meniscus between the liquid and vapor phases disappears and intense critical opalescence is observed. acs.org The critical density is determined by observing the level at which the meniscus disappears; if it vanishes at the top of the cell, the sample density is below critical, and if at the bottom, it is above critical. The critical density is the value at which the meniscus fades in the middle of the cell. acs.org

Another approach utilizes a static-type apparatus where the temperature and pressure are carefully controlled and the phase transition is observed. acs.org Using these methods, the critical properties have been measured with high accuracy. For example, one study reported uncertainties of ±17 mK for critical temperature and ±3 kg·m⁻³ for critical density. acs.org Another reported uncertainties of ±30 mK in temperature and ±2 kPa in pressure. acs.org

The experimentally determined critical parameters for this compound are summarized in the table below.

| Critical Parameter | Value | Uncertainty | Reference |

|---|---|---|---|

| Critical Temperature (Tc) | 406.830 K | ± 0.017 K | acs.org |

| Critical Temperature (Tc) | 406.80 K | ± 0.030 K | jst.go.jpacs.org |

| Critical Pressure (Pc) | 3.632 MPa | ± 2 kPa | researchgate.netacs.org |

| Critical Density (ρc) | 509 kg·m⁻³ | ± 3 kg·m⁻³ | acs.org |

Heat Capacity and Derived Property Analyses

Experimental values for isobaric specific heat capacity have been correlated as functions of temperature and pressure. researchgate.net From these correlations, derived properties such as the saturated liquid isobaric specific heat capacity can be obtained by extrapolation to the vapor pressure curve. researchgate.net This analytical approach is crucial when direct measurements are scarce. Furthermore, other thermodynamic properties like isobaric thermal expansivity can be derived from density data. researchgate.net Group-additivity methods also provide a way to estimate heat capacities when experimental data is lacking, though their accuracy depends on the quality and breadth of the underlying database for similar compounds. nih.govmdpi.com

Development of Equations of State and Correlation Models

To accurately represent the thermodynamic properties of this compound over a wide range of conditions, various equations of state (EoS) and correlation models have been developed based on experimental data. jst.go.jpresearchgate.net These models are indispensable for simulating and designing thermal systems.

For the gas phase, truncated virial-expansion type equations of state have been successfully developed to represent PVT measurements. jst.go.jp For the liquid phase and for representing properties across both phases, more complex equations are employed. These include multi-parameter equations of state explicit in Helmholtz energy, which are known for their high accuracy and are implemented in databases like the NIST REFPROP (Reference Fluid Thermodynamic and Transport Properties) program. nist.govfchartsoftware.comacs.org Other models that have been applied include the modified Benedict-Webb-Rubin (MBWR) EoS and molecular-based approaches like the Statistical Associating Fluid Theory (SAFT). nist.govurl.edu

These equations of state are capable of calculating a wide array of thermodynamic properties, including pressure, density, enthalpy, entropy, and heat capacities, as a function of temperature and density. nist.govfchartsoftware.com The correlation for HFE-245mc in the REFPROP database is noted to be valid for temperatures between 250 K and 500 K for pressures up to 20 MPa. fchartsoftware.com The development of these models relies on fitting their parameters to high-quality experimental data, including vapor pressure, PVT data, and critical parameters, to ensure their predictive power. researchgate.netacs.org

Transport Property Characterization

Transport properties, such as viscosity and thermal conductivity, govern the rates of momentum and heat transfer in a fluid and are critical for equipment design.

The liquid thermal conductivity of HFE-245mc has been experimentally measured over a temperature range of 275 K to 323 K and at pressures up to 10 MPa. univ-poitiers.fr Similarly, liquid viscosity has been measured at temperatures from 298 K to 348 K and pressures up to 20 MPa. univ-poitiers.fr These experimental results have been used to develop simple correlation equations for saturated liquid thermal conductivity and viscosity. univ-poitiers.fr The excess transport property concept has also been applied to develop models that can express thermal conductivity over a broader range of temperatures and pressures. univ-poitiers.fr

The NIST REFPROP database includes models for the viscosity and thermal conductivity of HFE-245mc. nist.govacs.org These are often based on fluid-specific correlations or extended corresponding states (ECS) methods, which leverage data from well-characterized reference fluids. nist.govfchartsoftware.com

The following table summarizes the experimental conditions for transport property measurements of this compound.

| Property | Phase | Temperature Range (K) | Pressure Range (MPa) | Reference |

|---|---|---|---|---|

| Thermal Conductivity | Liquid | 275 - 323 | Up to 10 | univ-poitiers.fr |

| Viscosity | Liquid | 298 - 348 | Up to 20 | univ-poitiers.fr |

Relative Permittivity Measurements

The relative permittivity (εr), a measure of a material's ability to store electrical energy in an electric field, has been experimentally determined for this compound (also known as HFE-245mc). Research in this area provides crucial data for understanding the compound's behavior as a solvent and its potential applications in electronics and other fields.

One key study measured the relative permittivity of this compound over a range of temperatures and pressures. acs.orgresearchgate.net The measurements for liquid HFE-245mc were conducted at temperatures of 312.9 K, 318.0 K, and 323.4 K, with pressures extending up to 28.4 MPa. acs.org The experimental data revealed the pressure dependence of the relative permittivity at these different temperatures. acs.org

The researchers fitted the collected relative permittivity data to the reduced density using a function derived from Kirkwood's theory of molecular polarizability, specifically the (εr − 1)/(2εr + 1) function. acs.orgresearchgate.net This approach also allowed for the calculation of the apparent dipole moment of the liquid phase. acs.orgresearchgate.net The expanded uncertainty of the reported relative permittivity values was within ± 7.4% at a 95% confidence level. acs.org Each data point was the result of at least three replicate measurements to ensure precision. acs.org

The following table summarizes the experimental conditions under which the relative permittivity of this compound was measured.

Thermal Conductivity Studies

The thermal conductivity of this compound is a critical transport property, particularly for applications involving heat transfer, such as its use as a refrigerant or heat transfer fluid.

Experimental investigations have been carried out to determine the thermal conductivity of liquid HFE-245mc. univ-poitiers.fr One significant study presented data over a temperature range of 275 K to 323 K and at pressures up to 10 MPa. univ-poitiers.fr The research also explored the concept of excess thermal conductivity to develop a model capable of expressing the thermal conductivity over a wide range of temperatures and pressures. univ-poitiers.fr

Further analysis in this study involved determining the saturated liquid thermal conductivities by employing simple correlation equations. univ-poitiers.fr The findings from these studies on transport properties are integral to the development of comprehensive thermodynamic models for this compound, such as those used in the REFPROP database. fchartsoftware.comnist.gov

The table below outlines the conditions for the liquid thermal conductivity measurements of HFE-245mc.

Spectroscopic Characterization and Structural Elucidation of Pentafluoroethyl Methyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For pentafluoroethyl methyl ether, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectroscopy Applications

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the methyl (-OCH₃) protons. This signal's chemical shift and multiplicity provide definitive evidence for the presence of the methyl group and its local electronic environment. The integration of this peak confirms the presence of three equivalent protons.

¹³C NMR Spectroscopy Applications

¹³C NMR spectroscopy offers insight into the carbon framework of the molecule. The spectrum of this compound displays distinct signals for the methyl carbon and the two carbons of the pentafluoroethyl group. The chemical shifts of the fluorinated carbons are significantly influenced by the electronegative fluorine atoms, causing them to appear at different positions compared to their non-fluorinated counterparts.

¹⁹F NMR Spectroscopy for Fluorinated Systems

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds like this compound. The spectrum reveals two distinct signals for the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂-) group. A study reported the ¹⁹F NMR spectrum of perfluoroethylmethyl ether, showing a triplet at δ 55.72 ppm (J = 9.6 Hz) for the -CF₂- group and a quartet at δ 96.06 ppm (J = 9.8 Hz) for the -CF₃- group, although the specific compound in that study was perfluoroethylmethyl ether, the principles apply. psu.edu The coupling between the non-equivalent fluorine nuclei provides valuable information about the connectivity within the pentafluoroethyl group.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

The IR spectrum of this compound exhibits characteristic absorption bands. Strong absorptions are expected in the region of 1000–1300 cm⁻¹ due to the C-F stretching vibrations. Additionally, a band corresponding to the C-O-C ether linkage stretching is typically observed around 1100 cm⁻¹.

Raman spectroscopy provides information about the polarizability of molecular bonds. Studies on similar ethers, such as dimethyl ether, have been conducted to assign vibrational modes. acs.org For this compound, Raman spectroscopy would complement IR data, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (150.05 g/mol ). nih.gov

Common fragmentation pathways for ethers include the loss of an alkyl group. In the case of this compound, fragmentation could lead to the formation of characteristic ions such as [M-CH₃]⁺ and ions resulting from the cleavage of the C-C bond within the pentafluoroethyl group, like the pentafluoroethyl cation ([C₂F₅]⁺) at m/z 119. researchgate.net

X-ray Diffraction and Electron Diffraction for Solid-State and Gas-Phase Structures

While X-ray diffraction is typically used for determining the structure of crystalline solids, it can be applied if this compound can be crystallized at low temperatures. This technique would provide precise bond lengths and angles in the solid state.

Gas-phase electron diffraction is a powerful tool for determining the molecular structure of volatile compounds. This technique could provide accurate information on the bond lengths, bond angles, and conformational preferences of this compound in the gaseous state. Studies on related fluorinated compounds have successfully used this method to determine their gas-phase structures. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule's structure. upi.edu

For this compound (CH₃OCF₂CF₃), the structure lacks chromophores such as conjugated π-systems or carbonyl groups, which typically give rise to absorptions in the near-UV and visible regions (200-800 nm). msu.edulibretexts.org The molecule's electronic structure is characterized by sigma (σ) bonds and non-bonding (n) electron pairs on the oxygen atom. Consequently, the primary electronic transitions available to this compound are σ → σ* and n → σ* transitions. upi.eduslideshare.net

The σ → σ* transitions involve exciting an electron from a bonding sigma orbital to an anti-bonding sigma orbital. These transitions are high-energy processes because σ-bonds are strong, and thus they occur at very short wavelengths, typically in the far or vacuum ultraviolet region (< 200 nm). upi.edupharmacyconcepts.in

The n → σ* transitions involve the promotion of a non-bonding electron from the oxygen atom to an anti-bonding sigma orbital. These transitions are of lower energy compared to σ → σ* transitions and are also sensitive to the solvent environment. pharmacyconcepts.in For simple ethers, these transitions are generally observed at wavelengths below 200 nm. msu.edu The presence of highly electronegative fluorine atoms in the pentafluoroethyl group can influence the energy of the molecular orbitals, but it does not introduce new transitions in the near-UV or visible range.

Due to the absence of π → π* or n → π* transitions, which are associated with unsaturated functional groups, this compound is expected to be transparent in the near-UV and visible regions of the electromagnetic spectrum (200-800 nm). msu.edulibretexts.org This property makes it a suitable solvent for UV-Visible spectroscopic studies of other compounds, as it does not interfere with their absorption spectra in this range. msu.edu

| Electronic Transition | Typical Wavelength (λmax) Range | Region |

| σ → σ | < 150 nm | Far/Vacuum UV |

| n → σ | ~180 - 200 nm | Far/Vacuum UV |

Computational Chemistry and Theoretical Modeling of Pentafluoroethyl Methyl Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of pentafluoroethyl methyl ether. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of fluorinated compounds due to its balance of computational cost and accuracy. DFT calculations can be employed to determine various molecular properties of this compound, such as optimized geometry, charge distribution, and reactivity indices.

For instance, DFT studies on similar perfluoroalkyl ether carboxylic acids have been used to understand their degradation mechanisms. These studies often involve calculating the bond dissociation energies to predict which bonds are most likely to cleave during a reaction. In the context of this compound, DFT could be used to analyze the C-F, C-O, and C-H bond strengths to predict its stability and potential degradation pathways.

Furthermore, DFT is instrumental in studying the reactivity of molecules with atmospheric oxidants like the hydroxyl (OH) radical. By mapping the potential energy surface of the reaction, researchers can identify transition states and calculate activation energies, providing insights into the kinetics and mechanisms of atmospheric degradation. For example, DFT calculations have been successfully used to elucidate the complex reaction pathways of fluorotelomer sulfonates initiated by OH radicals.

A typical DFT study on this compound would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization and frequency calculations. The results of these calculations would provide optimized bond lengths, bond angles, and vibrational frequencies.

Table 1: Representative Data from DFT Calculations on a Related Fluoroether (CF3OCH3)

| Property | Calculated Value (B3LYP/6-311G(2d,2p)) |

| C-O Bond Length (Å) | 1.373 |

| C-F Bond Length (Å) | 1.336 |

| C-H Bond Length (Å) | 1.092 |

| C-O-C Bond Angle (°) | 118.9 |

This table presents data for a related, smaller fluoroether as a representative example of the type of information obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark data for electronic structure and reactivity. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more accurate energy calculations.

An ab initio study on fluorinated dimethyl ethers, for example, utilized MP2 calculations to investigate proton affinities and geometry changes upon protonation. nasa.govcore.ac.uk Such studies are crucial for understanding the basicity of the ether oxygen in molecules like this compound. The high electronegativity of the fluorine atoms is expected to significantly reduce the proton affinity of the ether oxygen compared to its non-fluorinated counterpart, dimethyl ether.

Ab initio calculations can also be used to accurately predict thermochemical properties such as heats of formation and atomization energies. arxiv.org While computationally more demanding than DFT, the accuracy of these methods is often necessary for reliable predictions of reaction energetics. For this compound, ab initio calculations could provide a definitive understanding of its thermodynamic stability.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ether linkage in this compound allows for different spatial arrangements of its atoms, known as conformers. Understanding the conformational landscape is essential as it can influence the molecule's physical properties and reactivity.

Conformational analysis of hydrofluoroethers can be performed using computational methods to identify stable conformers and the energy barriers between them. researchgate.net For this compound, rotation around the C-O bonds will lead to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by a combination of steric hindrance and electrostatic interactions, particularly the gauche effect often observed in fluorinated alkanes. nih.gov Computational scans of the potential energy surface as a function of dihedral angles can reveal the most stable conformations.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. researchgate.net By simulating the motion of atoms and molecules, MD can be used to investigate properties such as diffusion coefficients, viscosity, and local liquid structure. A force field, which is a set of parameters describing the potential energy of the system, would first need to be developed or adapted for this compound. dntb.gov.ua MD simulations could then be used to understand how this molecule behaves in the liquid phase and how it interacts with other molecules, which is particularly relevant for its applications as a solvent or heat-transfer fluid. wikipedia.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational methods and for the interpretation of experimental spectra.

For this compound, the vibrational (infrared) spectrum can be calculated using DFT methods. The calculated frequencies and intensities of the vibrational modes can be compared with experimental IR spectra. Studies on similar hydrofluoroethers like CF3OCH3 and CF3OCF2H have shown good agreement between experimental and B3LYP/6-311G(2d,2p) calculated spectra, aiding in the assignment of vibrational modes. benthamopen.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing molecules. The chemical shifts in 19F and 1H NMR spectra of this compound can be predicted with a high degree of accuracy using DFT. researchgate.netrsc.orgrsc.org Computational protocols have been developed to accurately predict 19F NMR chemical shifts for per- and polyfluoroalkyl substances (PFAS). nsf.gov These predictions are invaluable for assigning peaks in complex spectra and for identifying unknown fluorinated compounds.

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Data | Experimental Value | Computationally Predicted Value (Method) |

| This compound | ||

| Boiling Point | 6 °C (@ 738 mm Hg) synquestlabs.com | - |

| Related Compound: CF3OCH3 | ||

| IR Peak (cm-1) | ~1190 benthamopen.com | 1144, 1177 (B3LYP/6-311G(2d,2p)) benthamopen.com |

| Related Compound: Fluorinated Aromatics | ||

| 19F NMR Chemical Shift Range | ~150 ppm nih.gov | Max error of 6.5 ppm (B3LYP/6-31+G(d,p)) nih.gov |

This table provides a mix of experimental data for the target molecule and a comparison of experimental and computational data for related compounds to illustrate the validation process.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions involving this compound. This is particularly important for understanding its atmospheric fate, which is primarily determined by its reaction with OH radicals.

Theoretical studies on the reactions of hydrofluoroethers with OH radicals have been conducted to determine rate constants and branching ratios for different reaction channels. researchgate.net For this compound, the reaction with OH radicals can proceed via hydrogen abstraction from the methyl group. Computational studies can model the potential energy surface of this reaction to identify the transition state and calculate the activation energy. This information is then used in transition state theory to calculate the reaction rate constant.

For example, a computational study on the reaction of dimethyl ether with OH radicals provided a detailed understanding of the reaction mechanism and kinetics. dntb.gov.ua A similar approach applied to this compound would likely show that the presence of the electron-withdrawing pentafluoroethyl group influences the C-H bond strength of the methyl group and, consequently, the rate of hydrogen abstraction.

Furthermore, computational studies can explore the subsequent reactions of the radical formed after hydrogen abstraction, providing a complete picture of the atmospheric degradation pathway. This can include reactions with O2 and NOx species in the atmosphere. The elucidation of these complex reaction networks is often intractable through experimental means alone. nih.govnih.gov

Environmental Fate and Atmospheric Chemistry of Pentafluoroethyl Methyl Ether

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of chemicals like Pentafluoroethyl Methyl Ether is essential to predict their potential reach and concentration in various environmental compartments. nih.govmdpi.com For hydrofluoroethers, their physical and chemical properties, such as volatility and solubility, play a significant role. epa.gov Due to their volatility, the primary mode of transport for these compounds is through the atmosphere.

Specific studies on the mobility of this compound in soil are not widely available in the reviewed literature. aksci.com However, for per- and polyfluoroalkyl substances (PFAS) in general, high water solubility and high mobility in soil can pose an environmental risk. europa.eu The sorption behavior of fluorinated compounds in soil is complex and depends on factors like the organic carbon content of the soil and the specific chemical structure of the compound. clu-in.org Given that many ethers are hydrophilic, it can be inferred that this compound may have a certain degree of mobility in soil, but detailed, specific studies are required for a conclusive assessment. epa.gov

Direct investigations into the bioaccumulation potential of this compound are limited. aksci.comsynquestlabs.com Bioaccumulation refers to the accumulation of a substance in an organism. For many per- and polyfluoroalkyl substances (PFAS), there is a concern about their potential to bioaccumulate. ineris.frscholaris.cawa.govresearchgate.netseaj.or.jp However, the bioaccumulation potential can vary significantly depending on the specific structure of the PFAS. Some studies on other fluorinated ethers have suggested a negligible or low bioaccumulation potential. ineris.frresearchgate.net The assessment of bioaccumulation often involves measuring the bioconcentration factor (BCF) in aquatic organisms, which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. Without specific experimental data for this compound, its bioaccumulation potential remains an area for further investigation.

Table 2: List of Compound Names

| Compound Name | Abbreviation/Other Names |

|---|---|

| This compound | CF3CF2OCH3, HFE-245mc |

| Hydroxyl Radical | OH |

| Nitric Oxide | NO |

| Oxygen | O2 |

| Chlorine | Cl |

| Nitrate Radical | NO3 |

Advanced Applications and Performance Studies of Pentafluoroethyl Methyl Ether

Dielectric Fluid Applications and Electrical Performance Characterization

The excellent insulating properties and thermal stability of fluorinated ethers make them suitable for use as dielectric fluids. sibran.ru These fluids are critical in high-voltage applications such as transformers, capacitors, and switchgear, where they provide electrical insulation and act as coolants. sibran.rugoogle.com

Dielectric strength is a measure of a fluid's ability to withstand a strong electric field without electrical breakdown. Research into hydrofluoroethers has shown their potential as dielectric coolants. For instance, studies on HFE fluids have measured breakdown voltages at various temperatures. researchgate.net While specific breakdown voltage data for pentafluoroethyl methyl ether was not detailed in the provided search results, the general class of HFE fluids exhibits high dielectric strength. researchgate.net For comparison, the breakdown voltage of a similar HFE fluid was found to be approximately 10 kV/mm at 295 K. researchgate.net The development of new dielectric heat carriers based on perfluorinated compounds is driven by the increasing demands of microminiaturization in electronics, which leads to higher local electric field strengths. sibran.ru

The dielectric loss factor, or imaginary permittivity, quantifies the energy dissipated as heat within a dielectric material when subjected to an alternating electric field. google.com A low loss factor is desirable to minimize energy loss and prevent overheating in electrical devices. google.com

Measurements of the dielectric properties of this compound (HFE-245mc) have been conducted as a function of temperature and pressure. researchgate.net One study measured its relative permittivity (dielectric constant) between 313 K and 323 K at pressures up to 28.4 MPa. researchgate.net The results indicated that for HFE fluids, the imaginary permittivity is positively correlated with increasing temperature. researchgate.net Conversely, the real part of the permittivity, which relates to the insulating capability, tends to decrease as temperature rises, a behavior common to most hydrofluorocarbon fluids. researchgate.net

Table 2: Dielectric Property Measurement Parameters for this compound (HFE-245mc)

This table summarizes the conditions under which the relative permittivity of this compound was experimentally measured.

| Property Measured | Temperature Range | Pressure Range |

|---|---|---|

| Relative Permittivity (εr) | 313 K to 323 K | 1.5 MPa to 28.4 MPa |

Source: researchgate.net

Solvent Applications in Specialized Chemical Processes

Beyond refrigeration and electronics, fluorinated ethers serve as specialized solvents in chemical synthesis. Their unique properties, such as high density, low surface tension, and chemical inertness, make them valuable in fluorine chemistry and other specific industrial processes. The strong carbon-fluorine bonds contribute to their exceptional thermal and chemical stability, allowing them to be used in reactions involving strong acids or bases where conventional ether solvents might degrade.

This compound can be used as a process solvent, leveraging its distinct solubility characteristics. Low molecular weight perfluoroalkyl ethers are particularly useful as building blocks for larger molecules or as solvents in synthetic applications where traditional solvents are inadequate. While specific examples of processes using this compound as a solvent were not detailed in the search results, the general properties of fluorinated ethers suggest their utility in areas like fluoropolymer synthesis or as reaction media for creating complex fluorinated molecules.

Foam Blowing Agent Applications and Efficiency Studies

This compound is recognized for its application as a foam blowing agent in the production of polymeric foams, such as polyurethane and urethane-modified polyisocyanurate foams. nih.govgoogle.com The efficiency of a blowing agent is a critical factor in determining the final properties of the foam, including its thermal insulation capabilities. google.comfluorocarbons.org

In the context of rigid polyurethane foams, the choice of blowing agent directly impacts the cellular structure and, consequently, the physical and mechanical properties. icm.edu.pl While the type of blowing agent may not significantly affect the closed-cell content, it can influence cell size and anisotropy. icm.edu.pl For example, cyclopentane (B165970) has been shown to yield foams with high compressive strength. icm.edu.pl The thermal conductivity of the resulting foam is also a key performance indicator, with some blowing agents leading to lower initial thermal conductivity and varying rates of change over time due to aging. icm.edu.pl

Table 1: Comparison of Physical Blowing Agent Efficiency

| Blowing Agent | Generation | Overall Average Effective Rate |

| HCFC-141b | Second | Lowest |

| HFC-245fa | Third | Highest |

| HFCO-1233zd(E) | Fourth | Intermediate |

| HFO-1336mzzZ | Fourth | Intermediate |

Data sourced from a comparative study on PBA efficiency. mdpi.com

Research into Biological Interactions and Potential Bioactivity

The introduction of fluorine and fluorinated groups into organic molecules can significantly alter their biological properties. researchgate.netresearchgate.net This has led to research into the biological interactions and potential bioactivity of compounds like this compound and its analogues.

Fluorinated compounds are of interest for their potential use in biological imaging due to their unique properties that can enhance imaging contrast. The high fluorine content in molecules like this compound can be leveraged for such applications. While direct studies on this compound as a biological probe are not extensively detailed, the broader field of fluorinated compounds in biological imaging provides a strong basis for its potential in this area. The strategic incorporation of fluorine can also serve as a tracer for chemical biology studies. researchgate.net

The incorporation of fluorine-containing groups into molecules has been shown to enhance antimicrobial activity. researchgate.netmdpi.com Studies on various fluorinated compounds have demonstrated their potential as antibacterial and antifungal agents. mdpi.comacs.orgresearchgate.netmdpi.com For instance, certain trifluoromethyl-containing compounds have shown significant activity against various bacteria and fungi. researchgate.net While specific antimicrobial studies on this compound are not prominently featured in the reviewed literature, the known effects of fluorination on the biological activity of related compounds suggest this as a plausible area of investigation. For example, chromone (B188151) derivatives containing fluoroalkyl groups have been synthesized and studied for their potential antimicrobial properties. mdpi.com

The introduction of fluorinated groups, such as in this compound, is a known strategy in medicinal chemistry to improve the metabolic stability of drug candidates. nih.gov Aryl methyl ethers, for example, are often subject to rapid metabolism in the liver. nih.gov Replacing the methyl ether with a fluorinated analogue can prevent or slow down this metabolic process. nih.gov This is because the fluorinated groups are not as susceptible to the enzymatic O-dealkylation process. nih.gov

Research has shown that the substitution of C-H bonds with stronger C-F bonds can significantly enhance metabolic stability. nih.gov This strategy has been explored to modify therapeutic candidates and improve their in vivo pharmacokinetic properties. nih.gov While specific metabolic stability data for this compound was not found, the principles governing the metabolic fate of fluorinated ethers are well-established. nih.govsci-hub.segoogle.com

Toxicological Research and Health Risk Assessment of Pentafluoroethyl Methyl Ether

Toxicokinetic and Biotransformation Studies

The study of toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a chemical, is fundamental to understanding its potential toxicity. For hydrofluoroethers (HFEs) like pentafluoroethyl methyl ether, these processes determine the internal concentration and persistence of the compound and its metabolites in the body.

Research into the biotransformation of fluorinated ethers suggests that their metabolic fate is highly dependent on their chemical structure. nih.gov Specifically, the presence of non-fluorinated carbon atoms adjacent to the ether linkage can be a site for metabolic attack. nih.gov Studies on various ether PFAS (per- and polyfluoroalkyl substances) have shown that aerobic biotransformation can occur via oxidation at a non-fluorinated carbon next to the ether group. acs.org This process, often catalyzed by monooxygenases, forms an unstable hemiacetal intermediate that can subsequently break down. nih.govacs.org

For this compound (CF₃CF₂OCH₃), the methyl group provides a non-fluorinated site susceptible to metabolism. The metabolism of similar aryl methyl ethers is known to proceed via O-dealkylation mediated by cytochrome P450 enzymes in the liver, a process that can be slowed by the presence of fluorine atoms. nih.gov While specific studies on this compound are limited, the metabolic pathways of analogous fluorinated ethers provide insight into its likely biotransformation.

Detailed research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not extensively documented in publicly available literature. However, the toxicological profile can be inferred from studies on structurally related hydrofluoroethers (HFEs) and other fluorinated compounds.

Absorption: As volatile organic compounds, HFEs are likely to be absorbed rapidly following inhalation. toxicdocs.org Dermal absorption is also a potential route of exposure, particularly in occupational settings. ecetoc.org

Distribution: Following absorption, it is anticipated that this compound would be distributed throughout the body. The lipophilicity of fluorinated compounds influences their distribution, with a tendency to partition into fatty tissues. ucd.ie

Metabolism: The primary route of metabolism for ethers is often through the cleavage of the ether bond via O-dealkylation, a process carried out by mixed-function oxidases in the liver. europa.eu For this compound, this would involve the metabolism of the methyl group. Studies on analogous α,α-difluoroethyl ethers indicate a vulnerability to hydrolytic defluorination, suggesting that the C-F bonds are not entirely resistant to metabolic processes. beilstein-journals.org The biotransformation process for some polyfluorinated ethers can lead to the formation of unstable fluoroalcohol intermediates that undergo further defluorination. nih.govresearchgate.net

Excretion: Metabolites of HFEs, as well as the parent compound, are expected to be excreted primarily through urine and exhaled air. europa.eu

The table below summarizes the expected ADME properties based on data from analogous compounds.

| ADME Parameter | Finding for Related Hydrofluoroethers | Anticipated Property for this compound |

| Absorption | Rapid absorption via inhalation for propylene (B89431) glycol methyl ethers. europa.eu | Rapid absorption expected via inhalation due to its volatility. |

| Distribution | Distributed throughout the body. europa.eu | Systemic distribution following absorption is likely. |

| Metabolism | O-dealkylation by liver enzymes is a key pathway for glycol ethers. europa.eu Biotransformation via oxidation at non-fluorinated carbons for ether PFAS. acs.org | Metabolism likely occurs via O-demethylation of the methyl group, potentially followed by further defluorination. |

| Excretion | Elimination via urine and exhalation for propylene glycol ethers. europa.eu | Excretion of the parent compound and its metabolites is expected through urine and breath. |

Mechanisms of Action Research for Biological Effects

The mechanisms through which this compound exerts biological effects are not well-defined. However, research on similar fluorinated compounds and ethers provides potential insights. The high electronegativity of fluorine atoms can significantly alter the electronic properties of a molecule, influencing its interaction with biological targets. evitachem.com

For some fluorinated ethers, the mechanism of action is related to their physical properties, such as their ability to act as solvents and interact with cell membranes. The presence of multiple fluorine atoms confers significant chemical stability, but also high lipophilicity, which can facilitate accumulation in lipid-rich tissues and membranes. ucd.ie Research on certain fluorinated compounds has indicated that they may exert effects by disrupting fungal cell membranes.

A key aspect of the toxicity of many halogenated hydrocarbons is their metabolism to reactive intermediates. The biotransformation of this compound could potentially lead to the formation of compounds such as formaldehyde (B43269) and hydrogen fluoride (B91410), which are known to be toxic. toxicdocs.org Hydrogen fluoride, for instance, is moderately toxic upon inhalation due to the release of fluoride ions. toxicdocs.org

Advanced In Vitro and In Vivo Toxicological Evaluation Methodologies

A range of in vitro (cell-based) and in vivo (animal) models are used to assess the potential toxicity of chemicals like this compound. These methodologies are crucial for identifying hazards and establishing safe exposure levels.

In Vitro Studies: These methods use cells or tissues outside a living organism and are valuable for screening potential toxicity and investigating mechanisms of action. wuxiapptec.com For similar hydrofluoroethers like HFE-7100, in vitro assays have been used to determine that the substance is not mutagenic. industrialchemicals.gov.au Common in vitro tests include bacterial reverse mutation assays (Ames test) and chromosome aberration tests in mammalian cells to assess genotoxicity. industrialchemicals.gov.au Fungal models, such as Cunninghamella elegans, are also employed to study the metabolism of fluorinated compounds. beilstein-journals.org

In Vivo Studies: Animal studies are essential for understanding the effects of a substance on a whole organism, including complex endpoints like reproductive and developmental toxicity. epa.gov For HFE-7100, in vivo assays confirmed a lack of mutagenicity and developmental effects. industrialchemicals.gov.au Acute toxicity studies in rats are commonly performed to determine lethal concentrations and doses. epa.gov Cardiac sensitization studies, often conducted in dogs, are particularly relevant for volatile fluorinated hydrocarbons to assess the potential for arrhythmias upon adrenaline challenge. industrialchemicals.gov.au

The table below outlines common toxicological evaluation methods and general findings for related HFEs.

| Methodology | Endpoint Assessed | General Findings for Related Hydrofluoroethers |

| In Vitro Ames Test | Mutagenicity | HFE-7100 was found to be non-mutagenic. industrialchemicals.gov.au |

| In Vitro Chromosome Aberration Test | Clastogenicity (chromosome damage) | HFE-7100 was found to be non-mutagenic. industrialchemicals.gov.au |

| In Vivo Acute Inhalation Study (Rat) | Acute toxicity | Low acute inhalation toxicity reported for HFE-7100. industrialchemicals.gov.au |

| In Vivo Cardiac Sensitization Study (Dog) | Potential to induce cardiac arrhythmias | HFE-7100 did not show potential for cardiac sensitization. industrialchemicals.gov.au |

| In Vivo Developmental Toxicity Study | Reproductive and developmental effects | No developmental effects were observed for HFE-7100. industrialchemicals.gov.au |

Risk Assessment Frameworks for Occupational and Environmental Exposure

Risk assessment frameworks for chemicals like this compound integrate data on hazards and exposure to characterize the risk to human health and the environment. These frameworks are essential for establishing safe handling procedures and regulatory limits. nih.gov

For occupational exposures, risk assessment often involves setting workplace exposure limits. The American Industrial Hygiene Association (AIHA) establishes Workplace Environmental Exposure Limits (WEEL), which are 8-hour time-weighted averages (TWA) considered safe for workers. toxicdocs.org For hydrofluoroethers, there is also concern about thermal decomposition products like hydrogen fluoride, which has its own occupational exposure limit of 3 ppm (TWA). toxicdocs.orgcdc.gov

Environmental risk assessments for HFEs consider their fate and effects in the atmosphere, water, and soil. nih.govresearchgate.net Key considerations include their ozone depletion potential (which is near zero for HFEs) and their global warming potential (GWP), which can be significant for some fluorinated compounds. toxicdocs.orgnih.gov The atmospheric lifetime, determined by reaction with hydroxyl (OH) radicals, is a critical factor in assessing environmental risk. toxicdocs.org

The development of Acute Exposure Guideline Levels (AEGLs) is another component of risk assessment, providing guidance for emergency situations. epa.gov The AEGL framework uses all available data—including chemical properties, in vitro and in vivo toxicity studies, and human data when available—to define exposure thresholds for different levels of health effects over short durations. epa.gov

| Framework/Parameter | Description | Relevance to this compound |

| Occupational Exposure Limits (OELs) | Health-based limits for workplace air concentrations (e.g., AIHA WEELs). toxicdocs.org | Establishes permissible exposure levels for workers to prevent adverse health effects. |

| Acute Exposure Guideline Levels (AEGLs) | Thresholds for rare, short-term, high-level exposures for the general population, including sensitive individuals. epa.gov | Provides guidance for emergency response scenarios involving accidental releases. |

| Environmental Risk Assessment | Evaluation of potential harm to ecosystems, considering factors like atmospheric lifetime and global warming potential (GWP). nih.gov | Assesses the broader environmental impact of the chemical's release and degradation. |

| Hazard Classification | System for identifying intrinsic hazards (e.g., skin irritation, flammability) based on toxicological data. synquestlabs.com | Communicates potential dangers to users via safety data sheets and labels. |

Regulatory Aspects and Policy Implications for Pentafluoroethyl Methyl Ether

Inventory Status and Chemical Substance Control Regulations

The regulatory status of pentafluoroethyl methyl ether is defined by its inclusion, or lack thereof, in various national and international chemical inventories. These inventories are critical for the control and monitoring of chemical substances in commerce.

This compound is subject to a variety of regulations globally, with its status varying by country. In the United States, the Toxic Substances Control Act (TSCA) is a key piece of legislation. epa.gov One source indicates that all components of a product containing this compound are listed as "Active" on the TSCA inventory, with the exception of this compound itself. synquestlabs.com Another source, however, states that the product is not on the EPA's TSCA inventory and is supplied solely for research and development purposes. aksci.com The EPA is actively reviewing and requiring testing for PFAS chemicals, including polyfluorinated ethers, under its new chemical process. epa.gov The TSCA Section 8(a)(7) rule, which became effective in November 2023, mandates reporting and recordkeeping for certain per- and polyfluoroalkyl substances (PFAS). epa.gov

Other international inventories also list this compound. For instance, it is listed on the Japanese Existing and New Chemical Substances (ENCS) inventory. synquestlabs.com

A summary of the inventory status for this compound is provided in the interactive table below.

Interactive Data Table: Inventory Status of this compound

| Inventory | Country/Region | Status | Notes |

| TSCA | United States | Conflicting Information | One source indicates it is not on the active inventory synquestlabs.com, while another suggests it is supplied for R&D purposes only aksci.com. |

| REACH | European Union | Not Explicitly Stated | Subject to general regulations on fluorinated ethers and F-gases. alberdingk-boley.deeuropa.eu |

| ENCS | Japan | Listed | synquestlabs.com |

| DSL/NDSL | Canada | No information available | |

| AICS | Australia | No information available | |

| KECI | Korea | No information available | |

| PICCS | Philippines | No information available | |

| IECSC | China | No information available |

Waste Management and Disposal Methodologies in Research and Industry

The proper management and disposal of this compound are critical due to its classification as a "forever chemical". synquestlabs.com In research and industrial settings, specific procedures must be followed to prevent environmental contamination.

Recommended disposal methods for this compound involve incineration. synquestlabs.com It should be sent to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber. synquestlabs.com It is crucial to prevent any release of this substance into the environment, and it should not be discharged into drains. synquestlabs.com

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA's guidelines in 40 CFR 261.3. aksci.com They must also adhere to state and local hazardous waste regulations to ensure proper classification and disposal. aksci.comfishersci.com Waste containers must be made of compatible material, kept tightly closed, and properly labeled with "HAZARDOUS WASTE" and the chemical's identity. purdue.edu Empty containers that held this substance should be treated as hazardous waste and triple-rinsed, with the rinsate collected for proper disposal. ust.hk

Transportation Regulations and Safety Protocols for Chemical Compounds

The transportation of this compound is governed by regulations for hazardous materials. It is classified as a liquefied gas, n.o.s. (not otherwise specified). synquestlabs.com

Key transportation regulations and protocols include:

Proper Shipping Name: Liquefied gas, n.o.s. synquestlabs.com

Hazard Class: 2.1 (Flammable Gas) according to some classifications. agc.gov.sg

UN Number: While some sources state it is not a hazardous material for transport and has no UN number aksci.com, others may assign one based on its properties as a liquefied gas.

Packaging: It must be transported in pressurized containers. These containers should not be pierced or burned, even after use, and the valve should be closed after each use and when empty. synquestlabs.com

Handling: During transport, it is important to prevent leaks and ensure good ventilation. synquestlabs.com In case of a leak, the area should be ventilated. synquestlabs.com

Specific international regulations like the International Maritime Dangerous Goods (IMDG) Code and the International Air Transport Association (IATA) Dangerous Goods Regulations provide detailed packing instructions and quantity limitations. synquestlabs.com For example, under IMDG, specific packing instructions (P200) and tank instructions (T50) apply. synquestlabs.com

Environmental Stewardship and Policy Development in Relation to Fluorinated Ethers

Growing concerns over the environmental persistence and potential health impacts of fluorinated compounds have led to increased policy development and a focus on environmental stewardship. acs.org Fluorinated ethers, as part of the broader class of per- and polyfluoroalkyl substances (PFAS), are under scrutiny. epa.govewg.org

Policies are increasingly moving towards a class-based approach for managing PFAS, which would include fluorinated ethers. ewg.org This is driven by the understanding that even though some of these compounds may have been introduced as replacements for more harmful substances like chlorofluorocarbons (CFCs), they can still pose environmental risks. researchgate.netacs.org The European Union's F-gas regulation is a prime example of a policy aimed at reducing the environmental impact of fluorinated compounds by phasing down their use. europa.eu

Environmental stewardship in the context of fluorinated ethers involves:

Minimizing Emissions: Implementing engineering controls and best practices to prevent releases into the atmosphere, water, and soil. synquestlabs.comaksci.com

Responsible Disposal: Adhering to strict disposal protocols, such as high-temperature incineration, to destroy the chemical. synquestlabs.com

Research and Development: Investing in the development of safer, less persistent alternatives. acs.org

Regulatory Compliance: Staying informed about and complying with evolving national and international regulations. epa.ieminamataconvention.org

The overarching goal is to manage the lifecycle of these chemicals responsibly, from production to disposal, to protect human health and the environment. minamataconvention.org

Emerging Trends and Future Research Directions for Pentafluoroethyl Methyl Ether

Development of Next-Generation Analogues with Tailored Properties

The search for new molecules with "emergent" fluorinated groups is a significant challenge for both academic and industrial laboratories. researchgate.net Research is increasingly focused on designing and synthesizing analogues of pentafluoroethyl methyl ether where molecular structure is precisely controlled to achieve desired properties. This involves modifying the degree and position of fluorination, which can significantly influence factors like boiling point, density, viscosity, and solvent capabilities. researchgate.net

By making targeted adjustments to the chemical architecture of hydrofluoroethers, scientists can create new compounds with enhanced performance for specific applications. For instance, the strategic placement of fluorine atoms relative to the ether oxygen is crucial for manipulating ionization potentials and binding affinities. researchgate.net This approach allows for the development of fluorinated ethers with reduced polysulfide solubility and optimized transport properties for use in advanced battery systems. researchgate.net

Several analogues of this compound have been studied to understand these structure-property relationships. A comparative look at these compounds reveals how small molecular changes can lead to significant differences in physical properties and potential uses.

| Compound Name | Molecular Formula | Boiling Point (°C) | Key Characteristics & Potential Applications |

|---|---|---|---|

| Trifluoromethyl methyl ether | CF₃OCH₃ | -25.2 | Used as a refrigerant (HFE-143m) and in various chemical reactions. google.com |

| This compound | CF₃CF₂OCH₃ | 6 | Used as a refrigerant and solvent. google.com |

| Heptafluoropropyl methyl ether | CF₃CF₂CF₂OCH₃ | 34 | Higher density and broader liquid-phase stability make it suitable for high-pressure refrigeration and as a polymer precursor. google.com |

| Nonafluoro-n-butyl methyl ether | C₄F₉OCH₃ | 61 | Investigated for various applications requiring higher boiling points. google.com |